molecular formula C13H20N4O B6975917 N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide

Cat. No.: B6975917
M. Wt: 248.32 g/mol
InChI Key: MKPBFAQBHYSZAQ-UHFFFAOYSA-N
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Description

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide is a synthetic organic compound that features a unique combination of pyridine and imidazole moieties

Properties

IUPAC Name

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-12-14-6-10-17(12)11-13(18)15-5-9-16-7-3-2-4-8-16/h2-3,6,10H,4-5,7-9,11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPBFAQBHYSZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NCCN2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide typically involves a multi-step process:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 3,6-dihydro-2H-pyridine derivative. This can be achieved through the hydrogenation of pyridine under specific conditions using a catalyst such as palladium on carbon (Pd/C).

    Alkylation Reaction: The next step involves the alkylation of the pyridine derivative with an appropriate alkyl halide to introduce the ethyl group.

    Imidazole Introduction: The final step involves the coupling of the alkylated pyridine derivative with 2-methylimidazole. This can be achieved through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like NaH for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1H-imidazol-1-yl)acetamide
  • N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methyl-1H-imidazol-1-yl)acetamide

Uniqueness

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide is unique due to the specific positioning and substitution of the imidazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

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